Researchers requiring authentic epipolythiodioxopiperazine (ETP) bioactivity find that stable analogs like BmGT lack the disulfide bridge essential for cellular uptake and redox cycling. Gliotoxin (CAS 67-99-2) is the definitive standard, uniquely inhibiting IκBα degradation to sequester NF-κB in the cytoplasm.
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Gliotoxin (CAS 67-99-2) is the most extensively characterized member of the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites [1]. Structurally defined by an internal disulfide bridge spanning a diketopiperazine core, it serves as a critical procurement standard for mycotoxin diagnostics, immune evasion modeling, and redox biology . In laboratory workflows, Gliotoxin is primarily utilized as a potent, cell-permeable inhibitor of the 20S proteasome, a targeted disruptor of NF-κB signaling, and a precursor to dithiol gliotoxin (DTG), which acts as an intracellular zinc chelator[REFS-1, REFS-2]. Its high reactivity and specific mechanism of action make it an indispensable reagent for investigating macrophage phagocytosis inhibition, ROS-mediated apoptosis, and metalloenzyme functionality in both mammalian and microbial systems.
Procuring generic reactive oxygen species (ROS) inducers or stable analogs like bisdethiobis(methylthio)gliotoxin (BmGT) fails to replicate Gliotoxin's specific biological activity . The intact disulfide bridge of Gliotoxin is strictly required for its cellular uptake and subsequent glutathione-mediated reduction into the active dithiol form (DTG)[1]. BmGT, which features methylated sulfur atoms, cannot undergo this ETP-specific redox cycling, rendering it biologically inert in proteasome inhibition and zinc chelation assays . Furthermore, while broad-spectrum proteasome inhibitors may block NF-κB, Gliotoxin specifically prevents the degradation of IκBα, offering a highly targeted mechanistic probe that cannot be substituted by downstream or off-target alternatives [1].
The biological potency of Gliotoxin is intrinsically linked to its reducible disulfide bridge, a feature absent in its stable metabolite, bisdethiobis(methylthio)gliotoxin (BmGT) . In comparative in vitro viability assays, Gliotoxin exhibits extreme potency against various cell lines, demonstrating an IC50 of 0.191 µM in K562 leukemia cells [1]. In stark contrast, the S-methylated BmGT analog shows negligible activity in similar assays, requiring concentrations exceeding 23 µM (e.g., IC50 = 23.56 µM in HCT116 cells) to induce growth inhibition . This >100-fold difference in potency underscores the necessity of the intact epidithion bridge for ETP-mediated toxicity.
| Evidence Dimension | Cell viability inhibition (IC50) |
| Target Compound Data | Gliotoxin: IC50 = 0.191 µM (K562 cells) |
| Comparator Or Baseline | BmGT: IC50 = 23.56 µM (HCT116 cells) |
| Quantified Difference | >100-fold higher cytotoxic potency for the disulfide-intact Gliotoxin. |
| Conditions | In vitro cell viability assays across human cancer cell lines. |
Buyers must procure the active disulfide form (Gliotoxin) rather than stable metabolites (BmGT) to successfully model ETP-driven apoptosis and cytotoxicity.
Gliotoxin's mechanism of NF-κB inhibition is highly specific to the stabilization of IκBα via 20S proteasome blockade, distinguishing it from downstream inhibitors[1]. In electrophoretic mobility shift assays (EMSA), Gliotoxin effectively abolishes NF-κB DNA-binding activity in IκBα-competent U266 multiple myeloma cells with an IC50 of 0.5–1.0 µM [1]. However, in 12PE cells—which harbor an IκBα mutation that bypasses this regulatory step—Gliotoxin's efficacy drops precipitously, requiring concentrations >8.0 µM to exert any effect [1]. This contrasts with inhibitors like DHMEQ, which act independently of IκBα and inhibit both cell lines equally.
| Evidence Dimension | NF-κB inhibition sensitivity (IC50) |
| Target Compound Data | Gliotoxin in wild-type IκBα U266 cells: IC50 = 0.5–1.0 µM |
| Comparator Or Baseline | Gliotoxin in mutated IκBα 12PE cells: IC50 > 8.0 µM |
| Quantified Difference | 8- to 16-fold loss of inhibitory activity in the absence of functional IκBα. |
| Conditions | Electrophoretic mobility shift assay (EMSA) evaluating NF-κB DNA-binding in multiple myeloma cell lines. |
Validates Gliotoxin as a highly specific, mechanism-dependent tool for researchers explicitly targeting the 20S proteasome/IκBα axis, rather than generic NF-κB signaling.
When selecting an ETP for cytoskeletal disruption assays, the kinetic profile of the compound is a critical procurement factor [1]. While both Gliotoxin and Sporidesmin induce cell detachment and perturb microfilament structures, Gliotoxin acts significantly faster. In cultured adherent C3 liver cells exposed to 0.1 µg/mL of toxin, Gliotoxin induces a substantial loss of actin cables within 20 to 40 minutes [1]. In contrast, Sporidesmin requires 6 to 8 hours of exposure at the same concentration to achieve a comparable degree of actin disruption and cellular detachment [1].
| Evidence Dimension | Time to substantial actin cable disruption |
| Target Compound Data | Gliotoxin: 20–40 minutes (at 0.1 µg/mL) |
| Comparator Or Baseline | Sporidesmin: 6–8 hours (at 0.1 µg/mL) |
| Quantified Difference | >10-fold faster kinetic action for Gliotoxin. |
| Conditions | Cultured adherent C3 cells evaluated via immunofluorescence for actin microfilament integrity. |
For high-throughput or time-sensitive cellular assays requiring rapid cytoskeletal collapse, Gliotoxin provides a >10-fold faster kinetic profile compared to other ETPs.
Upon intracellular reduction by glutathione, Gliotoxin converts to dithiol gliotoxin (DTG), which acts as a potent zinc chelator capable of ejecting Zn2+ from critical metalloenzymes [1]. In cell-free assays, DTG rapidly inhibits Zn2+-dependent alkaline phosphatase (AP) by forming a stable DTG-Zn complex (m/z 424.94) [1]. This inhibition is entirely dependent on zinc depletion, as demonstrated by the fact that pre-incubation with exogenous Zn2+, or subsequent addition of Zn2+, completely rescues and restores AP functionality[1]. This reversible, metal-specific inhibition is a hallmark of the ETP dithiol state.
| Evidence Dimension | Metalloenzyme (Alkaline Phosphatase) activity |
| Target Compound Data | DTG-mediated near-complete inhibition of AP activity |
| Comparator Or Baseline | Complete rescue/protection of AP activity via Zn2+ supplementation |
| Quantified Difference | Reversible, 100% zinc-dependent restoration of enzyme function. |
| Conditions | Cell-free alkaline phosphatase assay with DTG, with and without exogenous Zn2+. |
Makes Gliotoxin a highly specific procurement choice for researchers studying targeted zinc ejection and metalloenzyme disruption, which cannot be achieved with standard non-chelating mycotoxins.
Due to its highly specific IκBα-dependent inhibition profile, Gliotoxin is a strictly required reagent for assays designed to block the chymotrypsin-like activity of the 20S proteasome. It is heavily utilized in immunology and oncology research to prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and halting downstream inflammatory cytokine production.
Leveraging its >10-fold faster kinetic action compared to analogs like Sporidesmin, Gliotoxin is procured for time-sensitive in vitro models of cell detachment, actin microfilament collapse, and anoikis .
Because Gliotoxin is readily reduced to the zinc-chelating dithiol gliotoxin (DTG) within cells, it serves as a specialized tool compound for studying zinc ejection from metalloproteins [1]. Researchers procure it to model zinc-dependent enzyme inhibition and to study the systemic impacts of zinc starvation in fungal and mammalian cells[1].
As the primary mycotoxin secreted by Aspergillus fumigatus, pure Gliotoxin (CAS 67-99-2) is an essential analytical reference standard. It is used in LC-MS/MS workflows to quantify fungal burden, assess the efficacy of antifungal agents, and study the auto-induction of the gli biosynthetic gene cluster in pathogenic fungi [1].
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